molecular formula C21H16O4 B10843950 4-[3-(Benzyloxy)benzoyl]benzoic acid

4-[3-(Benzyloxy)benzoyl]benzoic acid

Cat. No.: B10843950
M. Wt: 332.3 g/mol
InChI Key: UBSDFPUNDIGYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Benzyloxy)benzoyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group attached to the benzoyl moiety, which in turn is connected to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(benzyloxy)benzoyl]benzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-[3-(Benzyloxy)benzoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a catalyst or reducing metals in acid.

    Substitution: N-bromosuccinimide (NBS) for free radical bromination.

Major Products:

    Oxidation: Benzoic acids.

    Reduction: Amino and alkyl groups.

    Substitution: Brominated benzylic compounds.

Scientific Research Applications

4-[3-(Benzyloxy)benzoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(benzyloxy)benzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Benzyloxybenzoic acid
  • 4-Benzyloxybutyric acid
  • 2-Methoxy-4-nitrobenzoic acid
  • 4-Chlorobenzyl bromide

Comparison: 4-[3-(Benzyloxy)benzoyl]benzoic acid is unique due to the presence of both benzyloxy and benzoyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a combination of functionalities that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

4-(3-phenylmethoxybenzoyl)benzoic acid

InChI

InChI=1S/C21H16O4/c22-20(16-9-11-17(12-10-16)21(23)24)18-7-4-8-19(13-18)25-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,23,24)

InChI Key

UBSDFPUNDIGYKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.